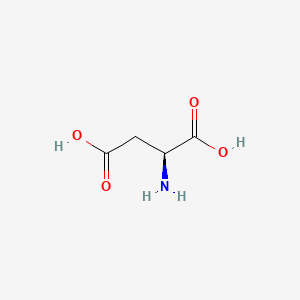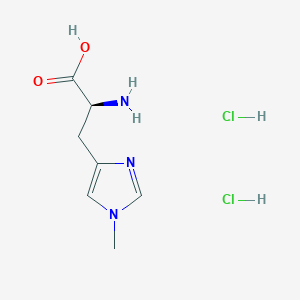
4-溴-6-甲氧基-1,5-萘啶-3-胺
描述
4-Bromo-6-methoxy-1,5-naphthyridin-3-amine, also known as 4-BrOMe-1,5-Naphthyridin-3-amine, is a nitrogen-containing heterocyclic compound with a unique structure. It is a key intermediate in the synthesis of a variety of pharmaceuticals and other compounds. In addition, 4-BrOMe-1,5-Naphthyridin-3-amine has been studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science.
科学研究应用
合成与化学反应
4-溴-6-甲氧基-1,5-萘啶-3-胺参与各种化学反应和合成过程。Czuba (2010) 讨论了溴代-1,5-萘啶胺化过程中的重排,可能涉及萘啶作为中间体,表明其在复杂的化学转化中发挥了作用 (Czuba, 2010)。类似地,Zlatoidský 和 Gabos (2009) 描述了其在 Schiff 碱的还原胺化中合成四氢异喹啉和四氢-[2,7]-萘啶中的用途 (Zlatoidský & Gabos, 2009)。Haak 和 Plas (2010) 重新研究了 3-溴-2-乙氧基-1,5-萘啶的胺化,揭示了对反应机理和产物形成的见解 (Haak & Plas, 2010)。
药理学研究
在药理学研究中,人们已经探索了 4-溴-6-甲氧基-1,5-萘啶-3-胺等化合物的潜在应用。例如,林 (2006) 合成了 5-甲基-2-(3-甲氧基苯基)-1,8-萘啶的衍生物,该衍生物表现出强大的细胞毒性,表明此类化合物具有潜在的药用价值 (Lin, 2006)。
抗疟活性
巴林和谭 (1984, 1985) 对 N4-取代的 2-甲氧基(和 2-羟基)-1,5-萘啶-4-胺进行了研究,这些胺由 3-氨基吡啶-2-羧酸乙酯制备,以评估其抗疟活性。他们的研究表明,该化合物参与了抗疟剂的开发 (Barlin & Tan, 1984), (Barlin & Tan, 1985)。
方法学进展
Abele 等人 (2014) 描述了一种用于生产氟萘啶的一锅重氮化-氟重氮化反应,展示了涉及 4-溴-6-甲氧基-1,5-萘啶-3-胺等化合物的先进合成方法 (Abele et al., 2014)。安德森等人 (2010) 报告了在室温下,铜催化的溴代萘啶与氨水反应的胺化,进一步证明了该化合物在新颖化学反应中的作用 (Anderson et al., 2010)。
安全和危害
作用机制
Target of Action
It is known that 1,5-naphthyridines, a class of compounds to which this molecule belongs, exhibit a variety of biological activities . Therefore, the specific targets can vary depending on the biological activity under consideration.
Biochemical Pathways
Given the broad range of biological activities exhibited by 1,5-naphthyridines , it is plausible that multiple pathways could be affected, leading to various downstream effects.
Result of Action
Given the biological activities associated with 1,5-naphthyridines , it is likely that the compound induces changes at both the molecular and cellular levels.
生化分析
Biochemical Properties
4-Bromo-6-methoxy-1,5-naphthyridin-3-amine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in metabolic pathways, potentially inhibiting or activating their functions. For instance, it may bind to the active sites of certain enzymes, altering their catalytic activity and affecting the overall metabolic flux. Additionally, 4-Bromo-6-methoxy-1,5-naphthyridin-3-amine can interact with proteins involved in cell signaling pathways, influencing cellular responses to external stimuli .
Cellular Effects
The effects of 4-Bromo-6-methoxy-1,5-naphthyridin-3-amine on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may affect the phosphorylation status of key signaling proteins, thereby altering downstream signaling events. Furthermore, 4-Bromo-6-methoxy-1,5-naphthyridin-3-amine can impact gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression levels of specific genes .
Molecular Mechanism
At the molecular level, 4-Bromo-6-methoxy-1,5-naphthyridin-3-amine exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, and modulate their activity. This compound may act as an enzyme inhibitor or activator, depending on the context of the interaction. Additionally, 4-Bromo-6-methoxy-1,5-naphthyridin-3-amine can influence gene expression by binding to DNA or interacting with transcription factors, thereby affecting the transcriptional machinery .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Bromo-6-methoxy-1,5-naphthyridin-3-amine can change over time. This compound’s stability and degradation are important factors to consider when studying its long-term effects on cellular function. In vitro and in vivo studies have shown that 4-Bromo-6-methoxy-1,5-naphthyridin-3-amine can exhibit varying degrees of stability, which may influence its efficacy and potency over time. Long-term exposure to this compound may lead to changes in cellular responses, including alterations in cell signaling, gene expression, and metabolic activity .
Dosage Effects in Animal Models
The effects of 4-Bromo-6-methoxy-1,5-naphthyridin-3-amine in animal models can vary with different dosages. Studies have shown that this compound can exhibit threshold effects, where low doses may have minimal impact, while higher doses can lead to significant biochemical and physiological changes. At high doses, 4-Bromo-6-methoxy-1,5-naphthyridin-3-amine may exhibit toxic or adverse effects, including cellular toxicity, organ damage, or disruption of normal metabolic processes .
Metabolic Pathways
4-Bromo-6-methoxy-1,5-naphthyridin-3-amine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound can influence the levels of specific metabolites by modulating enzyme activity or altering the expression of genes involved in metabolic processes. The interactions of 4-Bromo-6-methoxy-1,5-naphthyridin-3-amine with key metabolic enzymes can lead to changes in the overall metabolic profile of cells and tissues .
Transport and Distribution
The transport and distribution of 4-Bromo-6-methoxy-1,5-naphthyridin-3-amine within cells and tissues are critical for its biological activity. This compound can interact with transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, 4-Bromo-6-methoxy-1,5-naphthyridin-3-amine may exhibit specific localization patterns within cells, accumulating in certain organelles or compartments where it exerts its effects .
Subcellular Localization
The subcellular localization of 4-Bromo-6-methoxy-1,5-naphthyridin-3-amine can influence its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. The localization of 4-Bromo-6-methoxy-1,5-naphthyridin-3-amine within the cell can determine its interactions with other biomolecules and its overall impact on cellular processes .
属性
IUPAC Name |
4-bromo-6-methoxy-1,5-naphthyridin-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3O/c1-14-7-3-2-6-9(13-7)8(10)5(11)4-12-6/h2-4H,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKAIYCQLABGZDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=C(C(=CN=C2C=C1)N)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80738379 | |
| Record name | 4-Bromo-6-methoxy-1,5-naphthyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80738379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
724788-66-3 | |
| Record name | 4-Bromo-6-methoxy-1,5-naphthyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80738379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3-Oxabicyclo[3.1.0]hexan-6-amine hydrochloride](/img/structure/B3029539.png)

![(4aR,7aS)-rel-Hexahydro-2H-[1,4]dioxino[2,3-c]pyrrole hydrochloride](/img/structure/B3029542.png)






![Imidazo[1,5-A]pyridin-8-amine](/img/structure/B3029552.png)

